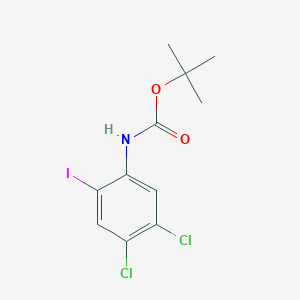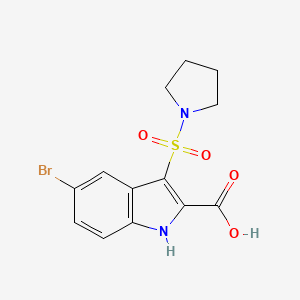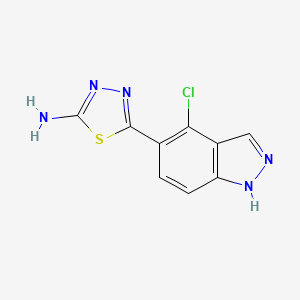
2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 5-position Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the regioselective reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with a carboxylic acid group at the 2-position.
Pyrimidine-5-carboxylic acid: A compound with a carboxylic acid group at the 5-position, similar to the target compound but lacking the hydroxyphenyl group.
Uniqueness
2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H8N2O3 |
|---|---|
Molekulargewicht |
216.19 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-4-2-1-3-8(9)10-12-5-7(6-13-10)11(15)16/h1-6,14H,(H,15,16) |
InChI-Schlüssel |
RITVRGXDWJEEDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)

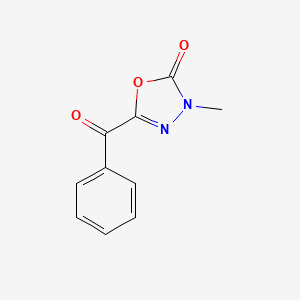
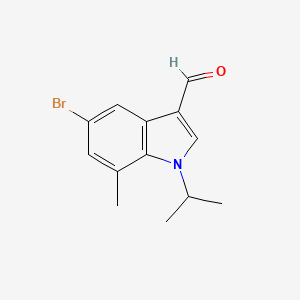

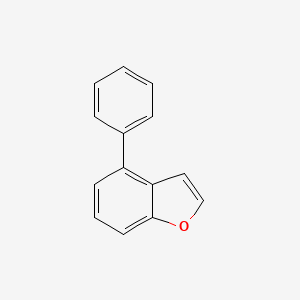
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

